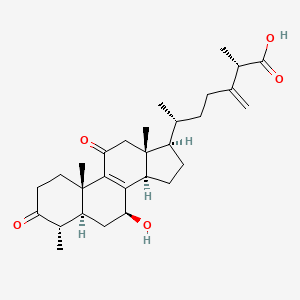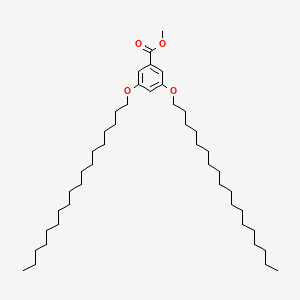
Methyl 3,5-bis(octadecyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,5-bis(octadecyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of two long octadecyloxy chains attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3,5-bis(octadecyloxy)benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 3,5-dihydroxybenzoate with 1-bromooctadecane in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (around 170°C) for 24 hours . The reaction yields the desired ester after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,5-bis(octadecyloxy)benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed
Oxidation: The oxidation of the benzylic position typically yields benzoic acid derivatives.
Substitution: Bromination at the benzylic position results in the formation of benzylic bromides.
Applications De Recherche Scientifique
Methyl 3,5-bis(octadecyloxy)benzoate has several applications in scientific research:
Materials Science: It is used in the study of self-assembled monolayers and other supramolecular structures due to its long alkyl chains and aromatic core.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of methyl 3,5-bis(octadecyloxy)benzoate is primarily related to its chemical reactivity and structural properties. The long alkyl chains provide hydrophobic interactions, while the aromatic core can participate in π-π stacking interactions. These properties make it useful in the formation of organized molecular assemblies and in interactions with biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,4,5-tris(octadecyloxy)benzoate: This compound has an additional octadecyloxy group, which may enhance its hydrophobic properties and ability to form supramolecular structures.
Methyl 3,5-bis(benzyloxy)benzoate: This compound has benzyloxy groups instead of octadecyloxy groups, which affects its solubility and reactivity.
Uniqueness
Methyl 3,5-bis(octadecyloxy)benzoate is unique due to its specific combination of long alkyl chains and an aromatic ester core. This combination provides a balance of hydrophobic and aromatic interactions, making it suitable for various applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
156447-54-0 |
|---|---|
Formule moléculaire |
C44H80O4 |
Poids moléculaire |
673.1 g/mol |
Nom IUPAC |
methyl 3,5-dioctadecoxybenzoate |
InChI |
InChI=1S/C44H80O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-47-42-38-41(44(45)46-3)39-43(40-42)48-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h38-40H,4-37H2,1-3H3 |
Clé InChI |
ZFXFFLAVJGSYHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)OC)OCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]-L-tryptophanate](/img/structure/B14265682.png)
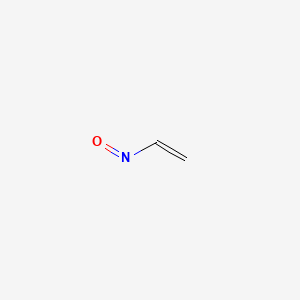

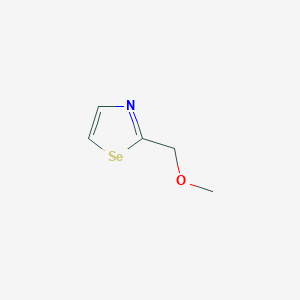

![2-[(4-Methoxyphenyl)methyl]-1,2-benzothiazol-3-one](/img/structure/B14265709.png)
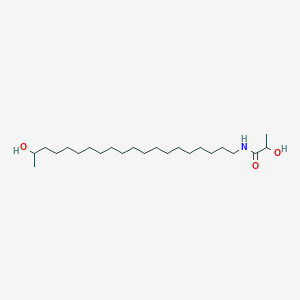
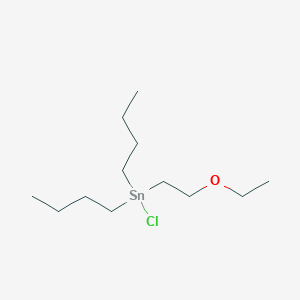
![Silane, [[2,2-difluoro-1-(phenylthio)ethenyl]oxy]trimethyl-](/img/structure/B14265727.png)
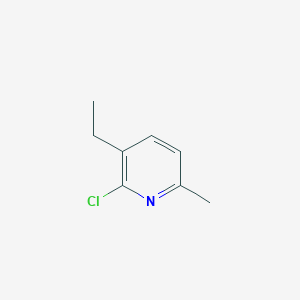
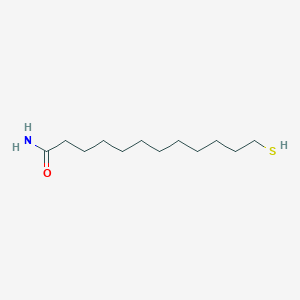
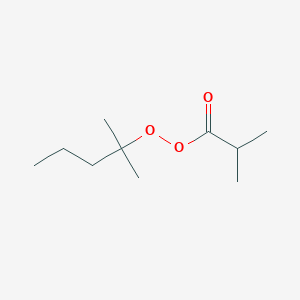
![2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14265739.png)
